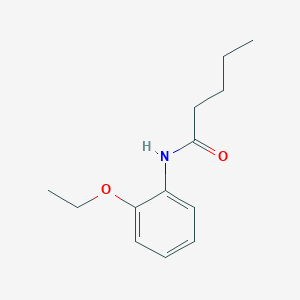

N-(2-ethoxyphenyl)pentanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

N-(2-ethoxyphenyl)pentanamide |

InChI |

InChI=1S/C13H19NO2/c1-3-5-10-13(15)14-11-8-6-7-9-12(11)16-4-2/h6-9H,3-5,10H2,1-2H3,(H,14,15) |

InChI Key |

MNBQCYBLZCXHFX-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)NC1=CC=CC=C1OCC |

Canonical SMILES |

CCCCC(=O)NC1=CC=CC=C1OCC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 2 Ethoxyphenyl Pentanamide

Established Synthetic Routes to N-(2-ethoxyphenyl)pentanamide

The primary and most well-established method for synthesizing this compound is through the formation of an amide bond between an amine and a carboxylic acid derivative.

The most direct synthesis of this compound involves the acylation of 2-ethoxyaniline with pentanoyl chloride or a related derivative like valeryl chloride. nih.gov This reaction, a classic example of nucleophilic acyl substitution, sees the nucleophilic amine group of 2-ethoxyaniline attack the electrophilic carbonyl carbon of the acyl chloride. This process is often facilitated by a base to neutralize the hydrochloric acid byproduct.

Alternative methods for forming the amide bond include the use of coupling agents, which activate the carboxylic acid. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) can be used to facilitate the reaction between the parent pentanoic acid and 2-ethoxyaniline. rsc.org Similarly, other activating agents for the carboxyl group can be employed, such as converting pentanoic acid to the acid chloride using thionyl chloride or oxalyl chloride prior to reaction with the aniline. rsc.org

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are frequently adjusted include solvent choice, temperature, and stoichiometry of the reactants. For the acylation of 2-ethoxyaniline, controlling the temperature, often cooling the reaction to between 0–5°C, is critical to manage the exothermic nature of the reaction and prevent side reactions. The use of a slight stoichiometric excess (1.2–1.5 equivalents) of the acylating agent can help drive the reaction to completion.

Polar aprotic solvents are often preferred as they can enhance reactivity. Post-reaction, purification is essential to isolate the desired product from unreacted starting materials and byproducts. Flash column chromatography is a standard method for achieving high purity.

Table 1: Optimization Parameters for Pentanamide (B147674) Synthesis

| Parameter | Condition | Rationale |

|---|---|---|

| Temperature | 0–5°C during acylation | Controls exothermic reaction, minimizes byproduct formation. |

| Stoichiometry | 1.2–1.5 equivalents of acyl chloride | Drives reaction to completion. |

| Solvent | Polar aprotic (e.g., DMF, DMSO) | Enhances solubility of intermediates and reactivity. |

| Purification | Flash column chromatography | Achieves high purity by separating the product from byproducts and unreacted reagents. |

Acylation Reactions Utilizing 2-Ethoxyaniline and Pentanoyl Chloride Derivatives

Synthesis of this compound Analogs and Derivatives

The this compound scaffold is a versatile platform for the synthesis of a wide array of analogs and derivatives through modification of both the acyl chain and the aromatic ring.

Diversification of the this compound structure is achieved by employing different starting materials.

Acyl Chain Modification : The pentanoyl group can be readily replaced by other acyl moieties. For instance, using 2-methylpentanoyl chloride results in the synthesis of N-(2-ethoxyphenyl)-2-methylpentanamide, introducing branching to the alkyl chain. Introducing unsaturation is also possible, as seen in the synthesis of N-(4-methoxyphenyl)pent-4-enamide, which utilizes a pentenoyl group. beilstein-journals.org Furthermore, complex acyl chains derived from amino acids can be incorporated. nih.gov

Aromatic Ring Substitution : The 2-ethoxyphenyl ring can be modified by starting with differently substituted anilines. Halogenated analogs, such as N-(3-bromo-5-chloro-2-ethoxyphenyl)pentanamide, are synthesized from the corresponding halogenated 2-ethoxyaniline. molport.com Other positional isomers and derivatives, like N-(4-methoxyphenyl)pentanamide and 4-Amino-N-(3-methoxyphenyl)pentanamide, are created using p-anisidine (B42471) and 3-methoxyaniline, respectively. nih.govacs.org

Table 2: Examples of this compound Analogs

| Analog Name | Diversification Strategy | Starting Materials |

|---|---|---|

| N-(2-ethoxyphenyl)-2-methylpentanamide | Branched Acyl Chain | 2-Ethoxyaniline, 2-Methylpentanoyl Chloride |

| 2-amino-N-(3-bromo-5-chloro-2-ethoxyphenyl)pentanamide | Halogenated Aromatic Ring | 3-Bromo-5-chloro-2-ethoxyaniline, 2-Aminopentanoyl derivative molport.com |

| N-(4-methoxyphenyl)pent-4-enamide | Unsaturated Acyl Chain & Aromatic Isomer | p-Anisidine, Pent-4-enoyl Chloride beilstein-journals.org |

Beyond simple acylation, advanced coupling reactions are employed to construct more complex structures based on the this compound framework. Peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and propylphosphonic anhydride (B1165640) (T3P) are used to form the amide bond under mild conditions, which is particularly useful when sensitive functional groups are present. acs.orggoogle.com

Furthermore, modern transition-metal-catalyzed cross-coupling reactions provide powerful tools for derivatization. fiveable.me The Heck reaction, catalyzed by palladium, can be used to form C-C bonds by reacting amido-substituted aryl halides with alkenes, enabling the synthesis of complex diarylpropene derivatives from an N-acyl-2-iodoaniline precursor. nih.gov Similarly, the Suzuki-Miyaura coupling reaction, which links an organoboron compound with an organohalide, is a valuable method for creating biaryl structures and other complex molecules from pentanamide-containing intermediates. openstax.orgresearchgate.net These reactions represent a significant advancement, allowing for the construction of intricate molecular architectures that are not accessible through traditional methods. tcichemicals.com

Table 3: Coupling Reactions in Pentanamide Synthesis

| Coupling Reaction Type | Catalyst/Reagent | Application |

|---|---|---|

| Amide Bond Formation | EDCI, T3P, DCC | Synthesis of the core pentanamide structure and its analogs under mild conditions. acs.orggoogle.com |

| Heck Coupling | Palladium(II) acetate | C-C bond formation to link N-acyl iodoaniline precursors with alkenes. nih.gov |

| Suzuki-Miyaura Coupling | Palladium catalyst | C-C bond formation between an organoboron compound and an organohalide to build biaryl structures. openstax.orgresearchgate.net |

| Reductive Cross-Electrophile Coupling | Nickel/Iridium photoredox catalyst | C(sp2)-C(sp3) bond formation between aryl halides and alkyl halides. tcichemicals.com |

Strategies for Diversification of the Acyl Chain and Aromatic Substituents

Exploration of Unexpected Chemical Transformations and Byproduct Formation in Pentanamide Synthesis

The synthesis of pentanamides is not always straightforward and can be accompanied by the formation of unexpected byproducts and chemical transformations. During intramolecular hydroamidomethylation reactions of pentenamide substrates, hydrogenation of the unsaturated pentenamide can occur, leading to the formation of pentanamide (valeramide) as a significant byproduct. universiteitleiden.nl In some cases, the intended reaction can fail, leading to the formation of insoluble polymeric material instead of the desired product. universiteitleiden.nl

When using coupling agents like DCC for amide synthesis, a common byproduct is dicyclohexylurea (DCU). rsc.org The removal of DCU can be challenging as it often has low solubility and may co-purify with the product, necessitating specific workup or chromatographic procedures. rsc.org Furthermore, in the synthesis of complex, chiral pentanamide derivatives, the formation of epimeric forms or diastereomers is a potential issue that can complicate purification and reduce the yield of the desired stereoisomer. google.com These examples highlight the need for careful reaction control and robust purification strategies in pentanamide chemistry.

Advanced Spectroscopic and Structural Elucidation of N 2 Ethoxyphenyl Pentanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Diagnostic Peaks

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. For N-(2-ethoxyphenyl)pentanamide, specific proton signals are diagnostic. The ethoxy group protons typically appear as a triplet around 1.2–1.4 ppm for the methyl (CH₃) group and a quartet around 3.9–4.1 ppm for the methylene (B1212753) (OCH₂) group. The amide proton (NH) is expected to be a broad singlet in the range of 8.1–8.3 ppm. Protons on the aromatic ring will show signals in the aromatic region, generally between 6.5 and 7.5 ppm. The specific pattern of these aromatic signals can help confirm the substitution pattern on the phenyl ring. Protons on the pentanamide (B147674) chain will have characteristic shifts in the aliphatic region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Ethoxy CH₃ | 1.2–1.4 | Triplet |

| Ethoxy OCH₂ | 3.9–4.1 | Quartet |

| Amide NH | 8.1–8.3 | Broad Singlet |

| Aromatic H | 6.5–7.5 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. A key diagnostic peak in the ¹³C NMR spectrum of this compound is the carbonyl carbon of the amide group, which is expected to resonate at approximately 170 ppm. The carbons of the ethoxy group and the aromatic ring will also have characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl C=O | ~170 |

| Aromatic C | (Varies) |

| Ethoxy OCH₂ | (Varies) |

| Ethoxy CH₃ | (Varies) |

Methodologies for Addressing Spectral Data Inconsistencies

Inconsistencies in NMR spectral data can arise from various factors, including sample purity and instrumental parameters. To address these, several methodological strategies are employed:

Standardization: The use of deuterated solvents and internal standards like tetramethylsilane (B1202638) (TMS) is crucial for calibrating chemical shifts accurately.

Sample Purity: Impurities can introduce extraneous peaks and affect the resolution of the spectrum. Re-purification of the compound, for instance, through recrystallization, can help eliminate these artifacts.

Collaborative Validation: Sharing raw spectral data with other laboratories allows for independent verification of peak assignments and helps to identify and resolve any discrepancies or artifacts in the data.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. For this compound, Electrospray Ionization (ESI) mass spectrometry would be expected to show a molecular ion peak, likely as the protonated molecule [M+H]⁺.

The fragmentation pattern provides valuable structural information. A characteristic fragmentation would be the cleavage of the amide bond, leading to ions corresponding to the 2-ethoxyphenylamine and pentanoyl fragments. Analysis of these fragments helps to confirm the connectivity of the molecule.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy, including both FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. mt.com

In the FT-IR spectrum of this compound, characteristic absorption bands are expected. The N-H stretching vibration of the amide group typically appears in the region of 3500–3000 cm⁻¹. core.ac.uk The C=O stretching of the amide (Amide I band) is a strong band usually found around 1650 cm⁻¹. spectroscopyonline.com The N-H bending (Amide II band) is observed near 1550 cm⁻¹ in the IR spectrum. spectroscopyonline.com C-H stretching vibrations from the aromatic and aliphatic parts of the molecule are also present. spectroscopyonline.com

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, C-H stretching vibrations are often more pronounced. spectroscopyonline.com The combination of FT-IR and Raman spectroscopy offers a more complete vibrational analysis of the molecule. spectroscopyonline.com

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch | 3500–3000 | FT-IR, Raman |

| C=O Stretch (Amide I) | ~1650 | FT-IR, Raman |

| N-H Bend (Amide II) | ~1550 | FT-IR |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

UV-Vis spectroscopy probes the electronic transitions within a molecule. ijnrd.org The absorption of UV or visible light excites electrons from lower to higher energy orbitals. ijnrd.org For this compound, the presence of the aromatic ring and the amide group, which are chromophores, will result in characteristic absorption bands in the UV region. ijprajournal.com

The spectrum is expected to show absorptions corresponding to π → π* transitions within the benzene (B151609) ring. ijnrd.org The exact position of the absorption maximum (λ_max) can be influenced by the solvent and the substituents on the aromatic ring. These electronic transitions provide information about the conjugated systems within the molecule. academie-sciences.fr

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

For a compound like this compound, obtaining a high-quality single crystal would be the first and most critical step. Once a suitable crystal is grown, SC-XRD analysis would yield its fundamental crystallographic parameters. These include the unit cell dimensions (a, b, c, α, β, γ), the crystal system, and the space group, which describes the symmetry of the crystal lattice.

A thorough search of major crystallographic repositories, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), did not yield any entries or published crystal structures for this compound. nih.govresearchgate.netimet-db.ruu-tokyo.ac.jpwisc.eduugr.escam.ac.uk Consequently, no experimental crystallographic data table can be presented for this specific compound. For illustrative purposes, a typical data table for a small organic molecule would resemble the one below, but it must be stressed that the values are placeholders and not actual data for this compound.

Table 1: Hypothetical Crystallographic Data for this compound (Note: This table is for illustrative purposes only as no published data exists for this compound.)

| Parameter | Value |

| Chemical Formula | C₁₃H₁₉NO₂ |

| Formula Weight | 221.30 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value not available |

| b (Å) | Value not available |

| c (Å) | Value not available |

| α (°) | 90 |

| β (°) | Value not available |

| γ (°) | 90 |

| Volume (ų) | Value not available |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | Value not available |

| Temperature (K) | Value not available |

| R-factor (%) | Value not available |

With crystal structure data, a detailed analysis of the molecular conformation of this compound would be possible. This involves examining the torsion angles between the phenyl ring, the amide group, and the pentyl chain to define the molecule's shape in the solid state. For example, in related structures, the amide group is often twisted out of the plane of the phenyl ring. nih.govnih.gov

Furthermore, understanding the intermolecular interactions is key to explaining the crystal packing. These non-covalent forces dictate how molecules arrange themselves in the crystal lattice. Common interactions in similar amide-containing molecules include N-H···O hydrogen bonds, which form strong linkages between the amide groups of adjacent molecules. nih.govajol.info Weaker interactions, such as C-H···O and C-H···π interactions, as well as van der Waals forces, also play a significant role in stabilizing the three-dimensional supramolecular architecture. nih.govnih.gov Without an experimentally determined structure, the specific interactions governing the packing of this compound remain unknown.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.comresearchgate.net This method maps properties onto a surface defined by the molecule's electron distribution, providing insights into close intermolecular contacts. Key outputs include d_norm maps, which highlight regions of significant interaction, and 2D fingerprint plots, which summarize all intermolecular contacts and provide quantitative percentages for each type of interaction. ajol.infonih.gov

For this compound, one would expect significant contributions from H···H, C···H/H···C, and O···H/H···O contacts, which are common in organic molecules. nih.govnih.gov The analysis would precisely quantify the percentage of the Hirshfeld surface area corresponding to each type of contact, revealing the dominant forces in the crystal packing. However, as this analysis is contingent on the availability of a crystal structure file (CIF), a Hirshfeld analysis for this compound has not been performed or published.

Analysis of Molecular Conformation and Intermolecular Interactions

Elemental Analysis for Compound Purity and Stoichiometry Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) in a sample. mpg.dehuji.ac.il This method serves to verify the compound's empirical formula and assess its purity. The experimental results are compared against the theoretically calculated values based on the compound's molecular formula (C₁₃H₁₉NO₂). measurlabs.com A close match between the found and calculated values, typically within a ±0.4% margin, confirms the stoichiometry of the synthesized compound. acs.org

While this is a routine analysis for a synthesized compound, a specific, citable report of the elemental analysis for this compound was not found in the reviewed literature.

Table 2: Theoretical vs. Experimental Elemental Analysis for this compound (Note: Experimental values are not available in the literature and are presented as placeholders.)

| Element | Theoretical % | Found % |

| Carbon (C) | 70.56 | Value not available |

| Hydrogen (H) | 8.65 | Value not available |

| Nitrogen (N) | 6.33 | Value not available |

| Oxygen (O) | 14.46 | Value not available |

Chemical Reactivity and Stability of N 2 Ethoxyphenyl Pentanamide

Amide Bond Hydrolysis Mechanisms and Kinetics

The amide bond in N-(2-ethoxyphenyl)pentanamide is the most reactive site for hydrolytic cleavage. Like most amides, this bond is relatively stable under neutral pH but can be broken down under acidic or basic conditions, typically requiring heat. masterorganicchemistry.com The hydrolysis reaction cleaves the amide linkage to yield pentanoic acid and 2-ethoxyaniline. While amides are the least reactive of the carboxylic acid derivatives, the hydrolysis is thermodynamically favorable, though kinetically slow, necessitating catalysts (acid or base) and/or elevated temperatures. masterorganicchemistry.comlibretexts.org

Under acidic conditions, the hydrolysis of this compound is catalyzed by protonation of the amide's carbonyl oxygen. masterorganicchemistry.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. masterorganicchemistry.com The reaction proceeds through a tetrahedral intermediate. Subsequently, the nitrogen atom is protonated, transforming the amino group into a better leaving group. masterorganicchemistry.com Cleavage of the carbon-nitrogen bond results in the formation of pentanoic acid and the protonated amine, 2-ethoxyanilinium ion. libretexts.org

Research on the structurally similar compound N-(2-ethoxyphenyl)-2-methylpentanamide shows that hydrolysis can be achieved by heating with concentrated hydrochloric acid. For this related compound, the half-life (t½) under acidic conditions is approximately 5 hours.

Table 1: Conditions and Products of Acid-Catalyzed Hydrolysis

| Parameter | Condition/Product | Source |

|---|---|---|

| Catalyst | Dilute strong acids (e.g., HCl, H₂SO₄) | libretexts.org |

| Typical Conditions | Concentrated HCl (3 M) at elevated temperatures (100°C) for several hours. | |

| Reaction Products | Pentanoic acid and 2-ethoxyaniline (as its ammonium (B1175870) salt). |

| Observed Yield | Approximately 80% for the analogous carboxylic acid. | |

In the presence of a strong base, such as sodium hydroxide (B78521), hydrolysis occurs via nucleophilic acyl substitution. The hydroxide ion (OH⁻), a potent nucleophile, directly attacks the electrophilic carbonyl carbon of the amide. libretexts.org This leads to the formation of a tetrahedral intermediate. researchgate.net The intermediate then collapses, expelling the amide anion (⁻NH-Ar), which is a poor leaving group but is facilitated by the reaction conditions. This anion subsequently acts as a base, deprotonating the newly formed carboxylic acid to yield a carboxylate salt and 2-ethoxyaniline. libretexts.org To isolate the carboxylic acid, a final acidification step is required.

Studies on the analogue N-(2-ethoxyphenyl)-2-methylpentanamide indicate that base-catalyzed hydrolysis is faster than acid-catalyzed hydrolysis, with a reported half-life of 2 hours.

Table 2: Conditions and Products of Base-Catalyzed Hydrolysis

| Parameter | Condition/Product | Source |

|---|---|---|

| Reagent | Strong bases (e.g., NaOH, KOH) | libretexts.org |

| Typical Conditions | NaOH (1 M) in an alcohol solvent (e.g., ethanol) under reflux. | |

| Reaction Products | Sodium pentanoate and 2-ethoxyaniline. |

| Final Product (after acidification) | Pentanoic acid. | |

Investigation of Acid-Catalyzed Hydrolysis

Thermal Decomposition Pathways and Analysis of Volatile Byproducts

When subjected to high temperatures, this compound undergoes thermal decomposition, or thermolysis. wikipedia.org For the related compound N-(2-ethoxyphenyl)-2-methylpentanamide, decomposition is noted to occur at temperatures above 200°C. The process can generate irritating and highly toxic gases. aksci.com

The decomposition pathways likely involve the initial cleavage of the weakest bonds. The C-N amide bond is a probable site for initial fragmentation. Subsequent reactions may include decarboxylation and elimination of the ethoxy group. This degradation would result in a complex mixture of smaller, volatile organic compounds (VOCs). nih.gov

Potential volatile byproducts from the thermal decomposition include:

From the Pentanamide (B147674) Moiety: Carbon dioxide (CO₂), carbon monoxide (CO), and various small hydrocarbons resulting from the breakdown of the pentyl chain.

From the Ethoxy Group: Ethylene (C₂H₄) is a common byproduct from the elimination of an ethoxy substituent.

From the Phenyl Ring and Nitrogen: Nitrogen oxides (NOx) and aromatic fragments may form, depending on the atmosphere (oxidative or inert). mdpi.com

Reactivity Studies of the Ethoxy Substituent on the Phenyl Ring

The ethoxy group (-OCH₂CH₃) on the phenyl ring is an ether linkage, which can undergo specific reactions, primarily cleavage (dealkylation). The aromatic ring itself can also participate in substitution reactions.

Dealkylation, specifically de-ethoxylation, is a key reaction for the ethoxy substituent. Aryl ethers can be cleaved to form phenols. For the analogous N-(2-ethoxyphenyl)-2-methylpentanamide, selective removal of the alkyl group can be achieved using reagents like ceric ammonium nitrate (B79036) (CAN), which would yield the corresponding N-(2-hydroxyphenyl)pentanamide derivative. This reaction proceeds via an oxidative mechanism.

Alkylation of the ethoxy oxygen is generally not a feasible reaction pathway under standard conditions.

While the phenyl ring is generally electron-rich, making it more susceptible to electrophilic substitution, nucleophilic aromatic substitution (NAS) can occur under specific circumstances, particularly if the ring possesses strong electron-withdrawing groups. masterorganicchemistry.compressbooks.pub In the case of this compound, the ring lacks strong deactivating groups. However, it has been shown for the related N-(2-ethoxyphenyl)-2-methylpentanamide that the ethoxy group can act as a leaving group and be replaced by stronger nucleophiles.

This type of NAS reaction typically requires anhydrous conditions and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The mechanism involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the elimination of the ethoxide leaving group. pressbooks.pub

Table 3: Potential Reactants for Nucleophilic Aromatic Substitution

| Reactant Class | Example Nucleophile | Potential Product | Source |

|---|---|---|---|

| Amines | R₂NH | N-(2-(dialkylamino)phenyl)pentanamide |

| Thiols | RSH | N-(2-(alkylthio)phenyl)pentanamide | |

Alkylation and Dealkylation Reactions

Oxidative Annulation Reactions and Mechanistic Elucidation

This compound and its analogues can serve as substrates in oxidative annulation reactions, particularly with alkynes, to construct more complex molecular architectures such as naphthol derivatives. These reactions are typically mediated by a transition-metal catalyst and a chemical oxidant. A key aspect of this transformation is the directing role of the amide group, which facilitates regioselective C–H activation on the phenyl ring.

The mechanistic pathway is understood to proceed via a radical mechanism. The process is initiated by the oxidant, which generates radical species that lead to the activation of a C-H bond ortho to the amide-directing group. This step is often the rate-determining and selectivity-controlling part of the reaction. The resulting aryl radical intermediate then engages with the alkyne coupling partner, leading to a cascade of events that culminates in the annulated product. openresearchlibrary.orgrsc.org The elucidation of such mechanisms relies on a combination of experimental evidence, such as reaction kinetics and intermediate trapping, and computational studies that model the energy profiles of possible pathways. nih.govorganic-chemistry.org

A representative system for this type of reaction involves using a copper catalyst and a peroxide oxidant at elevated temperatures. The conditions can be optimized to maximize the yield of the desired annulated product.

Data derived from a similar reaction system involving N-aryl amides.

Photochemical Reactions and Directed Cycloadditions

The electronic properties of this compound make it a candidate for various photochemical reactions. The aromatic ring and the carbonyl group are chromophores that can be excited by ultraviolet light, initiating intramolecular or intermolecular processes. nih.gov Of particular significance are directed cycloaddition reactions, where the stereochemical and regiochemical outcome is controlled by a specific functional group within the molecule.

Copper(I)-Catalyzed [2+2] Photocycloadditions

This compound can participate in [2+2] photocycloaddition reactions when catalyzed by a transition metal salt, most notably a copper(I) species. escholarship.org This type of reaction, often referred to as a Salomon-Kochi reaction, enables the cycloaddition of unactivated alkenes that would otherwise be unreactive under direct photoexcitation. nih.gov The key to this transformation is the formation of a copper-alkene complex, which alters the photophysical properties of the alkene. nih.gov

The mechanism involves the coordination of the copper(I) catalyst to two alkene moieties, forming a complex that absorbs UV light at a longer wavelength than the free alkene. nih.gov Upon irradiation, a metal-to-ligand charge transfer (MLCT) occurs, generating an excited state that initiates a bond-forming cascade to produce the cyclobutane (B1203170) ring. nih.govnih.gov For substrates like this compound, this can lead to the formation of complex bicyclic structures with high stereoselectivity.

Data derived from a similar reaction system.

Role of the Ethoxyphenyl Group as a Directing Moiety

In metal-catalyzed reactions, the ethoxyphenyl group can function as a directing group, orienting the substrate relative to the catalyst to control the reaction's regiochemistry and stereochemistry. The oxygen atom of the ethoxy substituent is a Lewis basic site that can coordinate to the Lewis acidic metal center of the catalyst (e.g., copper(I)). beilstein-journals.org

This intramolecular coordination brings the catalyst into close proximity with the reacting components of the molecule. In the context of the [2+2] photocycloaddition, this chelation effect helps to pre-organize the transition state assembly, favoring a specific pathway and leading to a high degree of selectivity in the product formed. beilstein-journals.org This substrate-catalyst interaction is crucial for achieving high yields and selectivities in reactions that might otherwise produce a complex mixture of isomers.

Radical-Mediated Reaction Pathways Involving this compound

Beyond the oxidative annulation discussed previously, this compound can be involved in other reaction pathways mediated by radical intermediates. The amide functionality is known to participate in reactions initiated by photo-induced electron transfer. Such processes can generate radical ions that undergo subsequent transformations.

Radical-mediated pathways are central to various synthetic strategies, including C-H functionalization and cascade cyclizations. chimia.chnih.gov For this compound, a radical could potentially be generated at several positions. For instance, hydrogen atom abstraction from the pentyl chain or single-electron transfer involving the aromatic ring could initiate further reactions. Another plausible pathway is the addition of an external radical to the carbonyl oxygen of the amide, followed by rearrangement or fragmentation. These radical pathways expand the synthetic utility of this compound, allowing for the construction of diverse molecular scaffolds under conditions that are often complementary to traditional ionic reaction mechanisms.

Computational Chemistry and Theoretical Modeling of N 2 Ethoxyphenyl Pentanamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. rsc.orgresearchgate.net These ab initio or first-principles methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and, by extension, its reactivity and stability. researchgate.net For a molecule like N-(2-ethoxyphenyl)pentanamide, which possesses a flexible alkyl chain, an amide linkage, and an aromatic ring, these calculations can elucidate the interplay of its various structural components. rsc.orgrsc.org

Density Functional Theory (DFT) Studies for Geometric and Vibrational Properties

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule by focusing on its electron density rather than the complex many-electron wavefunction. researchgate.netacs.org This approach offers a favorable balance between computational cost and accuracy, making it suitable for studying medium-sized organic molecules like this compound. sioc-journal.cnworldscientific.com

A primary application of DFT is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the molecule's most stable three-dimensional structure. acs.org This process yields crucial data on bond lengths, bond angles, and dihedral angles. While specific experimental or calculated geometric parameters for this compound are not available in the reviewed literature, a hypothetical DFT study at a common level of theory, such as B3LYP/6-31G(d), would produce a data set similar to the one illustrated in the table below.

Illustrative Data: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Hypothetical Value |

|---|---|---|

| Bond Length | C=O (Amide) | 1.23 Å |

| C-N (Amide) | 1.35 Å | |

| C-O (Ethoxy) | 1.37 Å | |

| N-H (Amide) | 1.01 Å | |

| Bond Angle | O=C-N | 122.5° |

| C-N-H | 121.0° | |

| C-O-C (Ethoxy) | 118.0° | |

| Dihedral Angle | C-C-N-H | ~180° (trans) |

Note: This data is for illustrative purposes only and does not represent published results.

Furthermore, DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the energies of its various stretching, bending, and torsional motions. acs.org These theoretical frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific normal mode of vibration. For this compound, characteristic frequencies would include the N-H stretch, C=O stretch of the amide group, and various C-H and C-C vibrations of the phenyl and pentyl groups.

Illustrative Data: Hypothetical Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Hypothetical Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amide | 3350 |

| C=O Stretch | Amide | 1670 |

| C-N Stretch | Amide | 1250 |

| C-O-C Stretch | Ethoxy | 1120 |

| Aromatic C-H Stretch | Phenyl Ring | 3050 |

Note: This data is for illustrative purposes only and does not represent published results.

Frontier Molecular Orbital Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. rsc.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. irjweb.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily polarized. mdpi.comrsc.org For this compound, the presence of the electron-donating ethoxy group and the amide system would influence the energies of these orbitals. DFT calculations are commonly used to determine these orbital energies. irjweb.com

Illustrative Data: Hypothetical FMO Energies for this compound

| Parameter | Hypothetical Energy (eV) |

|---|---|

| HOMO Energy | -6.20 |

| LUMO Energy | -0.85 |

| HOMO-LUMO Gap (ΔE) | 5.35 |

Note: This data is for illustrative purposes only and does not represent published results.

Global and Local Chemical Reactivity Descriptors (e.g., Chemical Potential, Hardness, Electrophilicity Index)

Chemical Potential (μ) : Represents the escaping tendency of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. A higher chemical potential (less negative value) indicates a greater tendency to donate electrons.

Chemical Hardness (η) : Measures the resistance of a molecule to a change in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. researchgate.net

Electrophilicity Index (ω) : Quantifies the energy stabilization when a molecule acquires an additional electronic charge from the environment. It is defined as ω = μ² / (2η). This index is useful for classifying the global electrophilic nature of a compound. irjweb.com

While specific values for this compound are not documented in the searched literature, the table below illustrates the kind of data that would be generated from a computational study.

Illustrative Data: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Formula | Hypothetical Value (eV) |

|---|---|---|

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.525 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.675 |

| Electrophilicity Index (ω) | μ² / (2η) | 2.321 |

Note: This data is for illustrative purposes only and does not represent published results.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can track the positions and velocities of atoms over time, revealing the molecule's conformational landscape and stability. neutron-sciences.org For a flexible molecule like this compound, with multiple rotatable bonds in its pentyl and ethoxy groups, MD is an essential tool for exploring its accessible shapes (conformers) and the transitions between them. rsc.orgrsc.orgresearchgate.net

In a typical MD simulation, the molecule is placed in a simulated environment, often a box of solvent molecules like water, to mimic solution conditions. acs.org The simulation then proceeds for a set amount of time (from nanoseconds to microseconds), generating a trajectory of atomic coordinates. Analysis of this trajectory can identify the most stable and frequently occurring conformations, the energy barriers between them, and how different parts of the molecule move and interact. Although no specific MD simulation studies on this compound were identified in the literature reviewed, such a study would provide critical insights into its structural flexibility and preferred shapes in a given environment.

In Silico Prediction of Molecular Interactions and Recognition Mechanisms

Computational methods, collectively known as in silico techniques, are pivotal in predicting how a molecule like this compound might interact with biological targets such as proteins or enzymes. acs.orgnih.gov These approaches are central to modern drug discovery and molecular biology, allowing for the rapid screening and analysis of potential molecular interactions before undertaking more resource-intensive experimental work. ajchem-a.com

Molecular Docking Studies for Ligand-Target Binding Mode Assessment

The process involves treating the ligand as flexible and sampling many possible conformations and orientations within the receptor's binding site. rjptonline.org A scoring function is then used to rank these poses, providing an estimate of the binding affinity (e.g., in kcal/mol). The results of a docking study can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. ajchem-a.com

Although no specific molecular docking studies involving this compound have been published in the reviewed sources, this technique would be the standard approach to hypothesize its interaction with a given biological target. For instance, if a target protein was identified, docking would predict how the ethoxy, phenyl, and pentanamide (B147674) moieties of the compound fit into the protein's active site and which amino acid residues they interact with.

Illustrative Data: Hypothetical Molecular Docking Results for this compound

| Parameter | Hypothetical Result |

|---|---|

| Target Protein | Hypothetical Kinase A |

| Binding Affinity (Score) | -7.5 kcal/mol |

| Key Interacting Residues | VAL23, LEU88, PHE91, ASP102 |

| Types of Interactions | Hydrogen bond with ASP102 (amide N-H), Hydrophobic interactions with VAL23, LEU88, PHE91 (phenyl and pentyl groups) |

Note: This data is for illustrative purposes only and does not represent published results.

Characterization of Hydrogen Bonding and Hydrophobic Interactions

The stability of a ligand-receptor complex is often dominated by a network of non-covalent interactions, primarily hydrogen bonds and hydrophobic contacts. nih.govescholarship.org

Hydrogen Bonding: this compound possesses key functional groups for hydrogen bonding. The amide group contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). Additionally, the oxygen of the ethoxy group can also act as a hydrogen bond acceptor. Molecular dynamics (MD) simulations can be employed to model the dynamic nature of these hydrogen bonds with surrounding water molecules or with residues in a protein's active site. These simulations can provide information on the stability, geometry (distance and angle), and lifetime of these bonds, which are crucial for determining binding affinity. nih.gov

Hydrophobic Interactions: These interactions are critical for the binding of molecules in an aqueous environment and are driven by the entropic gain from the release of ordered water molecules. aip.org In this compound, the phenyl ring and the aliphatic pentyl chain are the primary hydrophobic regions. When the molecule binds to a hydrophobic pocket in a protein, these groups are shielded from water, leading to a thermodynamically favorable interaction. The strength of these hydrophobic interactions can be estimated using computational methods that calculate the solvent-accessible surface area (SASA) or through free energy calculations. nih.gov

Studies on the structurally similar phenacetin (B1679774) (N-(4-ethoxyphenyl)acetamide) in binary solvents have shown how solute-solvent interactions, including hydrogen bonding and hydrophobic effects, govern its solubility and behavior, highlighting the importance of these forces.

Application of Machine Learning Interatomic Potentials (MLIPs) in Modeling this compound Derivatives

Traditional molecular dynamics simulations rely on force fields that can be computationally expensive and may lack accuracy for complex systems. Machine Learning Interatomic Potentials (MLIPs) are emerging as a powerful alternative, offering the accuracy of quantum mechanical calculations at a fraction of the computational cost.

MLIPs are trained on large datasets of molecular structures and their corresponding energies and forces, typically generated by DFT calculations. Once trained, these models can rapidly and accurately predict the potential energy of a given atomic configuration. For this compound and its derivatives, MLIPs could be developed to:

Accelerate conformational sampling: By providing fast and accurate energy calculations, MLIPs can enable more extensive exploration of the conformational space of flexible molecules like this compound.

Model complex environments: MLIPs can be used to simulate the behavior of the molecule in solution or at interfaces with greater accuracy than classical force fields.

Predict properties of derivatives: A well-trained MLIP could potentially predict the properties of a range of derivatives of this compound without the need for new DFT calculations for each new molecule, thus speeding up the design of analogs with desired characteristics.

The development of MLIPs is a rapidly advancing field, with various architectures like Gaussian Approximation Potentials (GAPs) and Graph Neural Networks (GNNs) being employed.

Synthetic Accessibility and Drug-Likeness Predictions for Analogs

In the early stages of drug discovery, it is crucial to assess not only the potential efficacy of a compound but also its "drug-likeness" and whether it can be synthesized efficiently.

Drug-Likeness Predictions: This is often evaluated using a set of rules and scoring functions that assess a molecule's physicochemical properties. A widely used set of guidelines is Lipinski's Rule of Five. Computational tools can quickly calculate these properties for this compound and its analogs. For instance, a study on a simplified derivative of albendazole, N-(4-methoxyphenyl)pentanamide, utilized the SwissADME platform to evaluate its drug-likeness, finding it to have favorable properties such as good gastrointestinal absorption and water solubility. Similar in silico tools can be applied to this compound.

Another metric is the Quantitative Estimate of Drug-likeness (QED), which provides a score from 0 to 1 based on the desirability of key molecular properties.

Synthetic Accessibility (SA) Score: This score estimates the ease of synthesizing a compound. It is typically calculated based on the complexity of the molecular structure and the prevalence of its fragments in databases of known molecules. A lower SA score generally indicates an easier synthesis. For example, N-(4-methoxyphenyl)pentanamide was reported to have an SA score of 1.34, suggesting it is relatively easy to synthesize. The SA score for this compound and its potential analogs can be readily predicted using computational tools, providing a valuable filter for designing new molecules.

A hypothetical drug-likeness and synthetic accessibility profile for this compound and a potential analog is shown below.

| Compound | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | QED | SA Score | Lipinski's Rule of Five Compliance |

| This compound | 221.29 | 2.8 | 1 | 2 | 0.75 | 1.5 | Yes |

| Analog: N-(2,4-diethoxyphenyl)pentanamide | 265.34 | 3.2 | 1 | 3 | 0.68 | 1.9 | Yes |

This table is for illustrative purposes. Values are estimated based on the structure and data from similar compounds. LogP, QED, and SA Score are predictive metrics.

Advanced Analytical Detection and Quantification Methodologies for N 2 Ethoxyphenyl Pentanamide

Chromatographic Separation Techniques for Isolation and Purity Assessment

Chromatographic methods are fundamental in separating N-(2-ethoxyphenyl)pentanamide from impurities and other components. The choice of technique depends on the compound's properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of pharmaceutical compounds. humanjournals.com Its application to this compound involves a systematic method development process to achieve optimal separation and quantification.

Method Development Considerations: The development of a robust HPLC method requires careful consideration of several factors:

Physicochemical Properties: Understanding the properties of this compound, such as its polarity and solubility, is the first step in method development. humanjournals.com

Column Selection: A reversed-phase C18 column is often a suitable starting point for a molecule like this compound due to its nonpolar characteristics. rasayanjournal.co.inpensoft.net

Mobile Phase: A mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol, is typically used. rasayanjournal.co.injournaljpri.com The pH of the aqueous phase and the gradient of the organic solvent are optimized to achieve the best separation of the target analyte from any impurities. humanjournals.compensoft.net

Detector Selection: A UV detector is commonly employed, with the detection wavelength chosen to maximize the response for this compound while minimizing interference from other components. humanjournals.com

Validation according to ICH Guidelines: Once developed, the HPLC method must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. humanjournals.comjournaljpri.com Key validation parameters include:

Accuracy: The closeness of the test results to the true value, often assessed through recovery studies. rasayanjournal.co.in

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. rasayanjournal.co.in

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. humanjournals.com

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. journaljpri.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. rasayanjournal.co.in

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. rasayanjournal.co.in

A stability-indicating HPLC method can also be developed to separate this compound from its degradation products, which is crucial for stability studies. nih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with Acetonitrile and a phosphate (B84403) buffer |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 210-280 nm) |

| Column Temperature | 30-40°C |

Gas Chromatography (GC) Applications

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. drawellanalytical.com For a compound like this compound, GC can be a valuable tool, particularly when coupled with a mass spectrometer (GC-MS) for definitive identification. nih.govresearchgate.net

Sample Preparation and Derivatization: A key consideration for GC analysis of this compound is its volatility. If the compound is not sufficiently volatile, a derivatization step may be necessary to increase its volatility and improve its chromatographic properties. jfda-online.com Common derivatization techniques include silylation or acylation, which can make the molecule more amenable to GC analysis. jfda-online.com

GC-MS for Identification and Quantification: The coupling of GC with a mass spectrometer provides a high degree of certainty in compound identification. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component, which serves as a molecular fingerprint. nih.gov This is particularly useful for identifying impurities and degradation products.

Typical GC-MS Parameters:

Injector and Transfer Line Temperature: These are typically set high enough to ensure the complete volatilization of the analyte without causing thermal degradation. nih.gov

Oven Temperature Program: A temperature ramp is used to elute compounds with different boiling points at different times. nih.gov

Carrier Gas: Helium is a commonly used inert carrier gas. nih.govworktribe.com

Ionization: Electron ionization (EI) at 70 eV is a standard method for generating mass spectra. nih.gov

Table 2: Representative GC-MS Operating Conditions for this compound Analysis

| Parameter | Condition |

|---|---|

| Injector Temperature | 280°C |

| Oven Program | Start at 50-100°C, ramp to 250-300°C |

| Carrier Gas | Helium at 1.0-1.2 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 50-1000 m/z |

Capillary Electrophoresis (CE) Techniques

Capillary electrophoresis (CE) has emerged as a powerful and efficient separation technique in pharmaceutical analysis, offering advantages such as high separation efficiency, short analysis times, and minimal sample and solvent consumption. researchgate.netresearchgate.net It serves as a valuable alternative or complementary technique to HPLC. amazonaws.com

Principles of CE Separation: CE separates charged molecules based on their differential migration in an electric field. This migration is influenced by the charge-to-size ratio of the analyte and the electroosmotic flow (EOF) within the capillary. libretexts.org For a neutral compound like this compound, a technique like Micellar Electrokinetic Chromatography (MEKC) would be necessary. In MEKC, surfactants are added to the buffer to form micelles, which act as a pseudo-stationary phase, allowing for the separation of neutral compounds. whitman.edu

Method Development and Validation in CE: Similar to HPLC, CE methods require optimization of parameters such as the background electrolyte (BGE) composition and pH, applied voltage, and capillary temperature. amazonaws.com Validation of CE methods also follows ICH guidelines, assessing parameters like specificity, linearity, accuracy, and precision. amazonaws.com

Detection in CE: UV-Vis absorbance is a common detection method in CE. cncb.ac.cn For enhanced sensitivity, laser-induced fluorescence (LIF) detection can be employed if the analyte is fluorescent or can be derivatized with a fluorescent tag. nih.gov

Table 3: Potential Capillary Electrophoresis (MEKC) Parameters for this compound

| Parameter | Condition |

|---|---|

| Capillary | Uncoated fused-silica |

| Background Electrolyte (BGE) | Borate or phosphate buffer containing a surfactant (e.g., SDS) |

| Applied Voltage | 15-30 kV |

| Detection | UV-Vis absorbance or Laser-Induced Fluorescence (LIF) |

Spectroscopic Detection Methods for Quantitative Analysis

Spectroscopic techniques are integral to the quantitative analysis of this compound, providing the means to measure its concentration after separation.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Detection Systems

UV-Vis spectroscopy is a widely used detection method in conjunction with chromatographic techniques like HPLC. technologynetworks.com It relies on the principle that molecules with chromophores absorb light at specific wavelengths in the UV-Vis spectrum. bspublications.net The amide group and the substituted phenyl ring in this compound are expected to have characteristic UV absorbance.

Quantitative Analysis: The amount of light absorbed by a sample is directly proportional to the concentration of the analyte, a relationship described by the Beer-Lambert law. iajps.com This principle allows for the accurate quantification of this compound.

Method Considerations:

Wavelength Selection: The selection of an appropriate wavelength is crucial for sensitivity and selectivity. The wavelength of maximum absorbance (λmax) is often chosen to maximize the signal. iajps.com

Solvent Effects: The choice of solvent can influence the UV spectrum of a compound. It is important to use a solvent that does not absorb in the same region as the analyte.

Interference: In complex mixtures, the UV spectra of different components can overlap. Chromatographic separation prior to detection is therefore essential to resolve this issue. nih.gov

The presence of the ethoxy group on the phenyl ring will influence the position of the absorption bands compared to an unsubstituted benzamide. libretexts.org

Spectrofluorometry and Fluorescence Detection Approaches

Fluorescence spectroscopy is an exceptionally sensitive detection method that can be employed for compounds that are naturally fluorescent or can be made fluorescent through derivatization. numberanalytics.com It offers higher sensitivity and selectivity compared to UV-Vis absorption spectroscopy. researchgate.net

Principles of Fluorescence: Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. core.ac.uk The emitted light is of a longer wavelength and lower energy than the absorbed light. core.ac.uk

Application to this compound: The intrinsic fluorescence of this compound would depend on its molecular structure. Aromatic compounds can exhibit fluorescence, and the presence of the substituted phenyl ring may confer some fluorescent properties. nih.gov If the native fluorescence is weak, derivatization with a fluorescent tag can be employed to enhance detection. thermofisher.com

Fluorescence Detection in Chromatography: Fluorescence detectors are used in HPLC and CE systems. thermofisher.com They provide high sensitivity, making them suitable for trace analysis. spiedigitallibrary.org The method involves selecting optimal excitation and emission wavelengths to maximize the signal from the analyte while minimizing background noise. thermofisher.com

Table 4: General Parameters for Fluorescence Detection

| Parameter | Description |

|---|---|

| Excitation Wavelength | The wavelength of light used to excite the molecule. |

| Emission Wavelength | The wavelength of light emitted by the molecule. |

| Detector | A photomultiplier tube (PMT) or charge-coupled device (CCD) is often used. numberanalytics.com |

Advanced Surface-Enhanced Spectroscopic Techniques (e.g., SERS, SPRS)

A comprehensive review of scientific literature did not yield specific studies on the application of Surface-Enhanced Raman Spectroscopy (SERS) or Surface Plasmon Resonance Spectroscopy (SPRS) for the detection and quantification of this compound. While SERS and SPRS are powerful techniques for the trace-level detection of various analytes, including some N-aryl amides, dedicated research on their use for this specific compound is not publicly available. Theoretical applicability would depend on the compound's ability to adsorb onto a plasmon-generating metallic nanoparticle surface (typically gold or silver) and the presence of a significant Raman scattering cross-section or a change in the refractive index upon binding, respectively.

Electrochemical Detection Approaches and Methodologies

There is currently a lack of published research on the electrochemical detection of this compound. The development of an electrochemical method would necessitate that the molecule possesses an electroactive moiety that can be oxidized or reduced within a practical potential window. Amide linkages themselves are generally not electroactive under standard conditions, but the ethoxyphenyl group could potentially undergo electrochemical reactions at a suitable electrode. However, without experimental data, no specific methodologies, such as voltammetric or amperometric techniques, can be detailed for this compound.

Sample Pre-treatment Strategies for Enhanced Analytical Performance

While general sample preparation techniques are widely used in analytical chemistry to remove interfering substances and concentrate target analytes, specific protocols for this compound have not been documented in the available scientific literature. The choice of an appropriate pre-treatment strategy is highly dependent on the sample matrix (e.g., biological fluids, environmental samples) and the subsequent analytical technique.

Liquid-Liquid Extraction (LLE)

No specific Liquid-Liquid Extraction (LLE) methods for the isolation of this compound from any matrix have been described in peer-reviewed literature. A hypothetical LLE method would be developed based on the compound's polarity and solubility. Given its structure, this compound is expected to be a relatively non-polar molecule. Therefore, one could, in principle, extract it from an aqueous sample using a water-immiscible organic solvent. The efficiency of such an extraction would depend on factors like the solvent choice, pH of the aqueous phase, and the presence of salts. However, no validated methods or partition coefficient data are available.

Solid-Phase Extraction (SPE)

There are no published Solid-Phase Extraction (SPE) methods specifically developed for this compound. For a compound of this nature, a reversed-phase SPE sorbent (e.g., C18 or a polymeric sorbent) would likely be the first choice for extraction from aqueous matrices. The methodology would involve conditioning the sorbent, loading the sample, washing away interferences with a weak solvent, and finally eluting the target analyte with a stronger organic solvent. The development and validation of such a method, including the selection of sorbents and solvents, would require experimental investigation which has not been reported.

Future Research Directions and Unexplored Avenues in N 2 Ethoxyphenyl Pentanamide Chemistry

Development of Novel Synthetic Pathways

The synthesis of N-aryl amides, including N-(2-ethoxyphenyl)pentanamide, is a cornerstone of organic and medicinal chemistry. While traditional methods exist, the development of more efficient, sustainable, and versatile synthetic routes remains a significant goal.

Future research should focus on:

Catalytic Systems: Exploring novel and inexpensive catalysts is crucial. For instance, copper(I) iodide has been shown to be an effective catalyst for the formation of N-aryl amides from arenediazonium salts and primary amides. organic-chemistry.org This approach avoids the use of more expensive and toxic catalysts like palladium or ruthenium. organic-chemistry.org Further investigation into other earth-abundant metal catalysts or even metal-free conditions could lead to more economical and environmentally friendly syntheses. rsc.org

Alternative Starting Materials: Moving beyond traditional acyl chlorides and anilines can open new synthetic avenues. The use of nitroarenes as a nitrogen source, for example, provides a different strategy for amide bond formation. rsc.org Research into the direct amidation of nitroarenes with carboxylic acids, potentially mediated by agents like manganese and trimethylchlorosilane, is a promising area. rsc.org

Umpolung Amide Synthesis (UmAS): This strategy reverses the traditional polarity of the reacting species. For N-aryl amides, reacting α-fluoronitroalkanes with N-aryl hydroxylamines using a simple Brønsted base as a promoter has shown promise for direct synthesis without epimerization, a common issue in conventional methods. nih.gov Further exploration of this approach could be highly beneficial, especially for creating chiral N-aryl amides. nih.gov

| Synthetic Approach | Key Features | Potential Advantages |

| Copper-Catalyzed Arylation | Uses inexpensive Cu(I) iodide catalyst with arenediazonium salts. organic-chemistry.org | Economical, avoids toxic reagents and expensive metals. organic-chemistry.org |

| Nitroarene-Based Synthesis | Employs nitroarenes as the aryl amine precursor. rsc.org | Utilizes readily available starting materials, offers alternative reaction pathways. rsc.org |

| Umpolung Amide Synthesis | Reverses the polarity of reactants, using electrophilic nitrogen sources. nih.gov | Can avoid epimerization, useful for synthesizing chiral amides. nih.gov |

Advanced Mechanistic Studies of Chemical Reactions

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new ones. For this compound and related amides, several areas warrant deeper mechanistic investigation.

Key areas for future mechanistic studies include:

Direct Amide Formation: The direct condensation of carboxylic acids and amines is often hindered by the formation of unreactive carboxylate-ammonium salts. dur.ac.uk Detailed mechanistic studies, including calorimetric and computational DFT calculations, are needed to fully elucidate the interactions between the carboxylic acid and amine during the reaction. dur.ac.uk

Catalyst Role and Speciation: In metal-catalyzed reactions, such as the copper-catalyzed N-arylation of amides (the Goldberg reaction), the precise role of ligands and the nature of the active catalytic species are often not fully understood. nih.gov Mechanistic studies can reveal the importance of factors like chelating diamine ligands in controlling the concentration of the active copper(I) amidate complex. nih.gov

Unconventional Reaction Pathways: Some reactions proceed through unexpected intermediates and pathways. For example, the synthesis of certain substituted imidazoles from amides involves an unusual N-to-C sulfonyl migration via a rsc.orgnih.gov-sigmatropic rearrangement. acs.org Computational studies are invaluable for shedding light on such intricate mechanistic details. acs.org

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational modeling and experimental work is a powerful tool for accelerating research. For this compound, this integrated approach can provide insights that are difficult to obtain through either method alone.

Future research should leverage this integration to:

Predict Spectroscopic Properties: Computational methods, such as Density Functional Theory (DFT), can simulate vibrational and electronic spectra. nih.govdiva-portal.org This can aid in the interpretation of experimental data from techniques like IR and Raman spectroscopy, and even predict the spectroscopic signatures of non-planar amide bonds, which can be challenging to detect experimentally. nih.gov

Refine Structural Models: Experimental data from techniques like Small Angle X-ray Scattering (SAXS) and Nuclear Magnetic Resonance (NMR) can be used to filter and refine large ensembles of computationally generated molecular conformations. mdpi.com This "search and select" approach helps in identifying the most probable structures of molecules in solution. mdpi.com

Develop Predictive Models for Reactivity: Computational tools can be used to model reaction pathways and transition states, providing a theoretical framework for understanding and predicting chemical reactivity. rsc.org For instance, DFT calculations can be performed to investigate the mechanism of catalyzed reactions, such as the transamidation of amides. rsc.org

| Integrated Approach | Application in this compound Research |

| Computational Spectroscopy | Predict IR, Raman, and CD spectra to aid in structural characterization and understand the effects of conformation. nih.govdiva-portal.org |

| Conformational Sampling with Experimental Restraints | Combine computational ensembles with SAXS or NMR data to determine the solution structure. mdpi.com |

| Mechanistic Modeling | Use DFT to calculate reaction energy profiles and identify key intermediates and transition states in synthetic reactions. rsc.org |

Systematic Design and Evaluation of this compound Analogs for Specific Molecular Interactions

The systematic design of analogs is key to developing compounds with tailored properties for specific biological or material science applications. For this compound, this involves modifying its structure and evaluating the impact on its interactions with molecular targets.

Future directions in this area include:

Structure-Activity Relationship (SAR) Studies: A systematic exploration of how modifications to the this compound scaffold affect its activity is essential. This could involve altering the length of the pentanamide (B147674) chain, changing the position or nature of the ethoxy substituent on the phenyl ring, or introducing other functional groups. vulcanchem.comtandfonline.com

Target-Focused Design: If a specific biological target is identified, such as an enzyme or receptor, computational docking and molecular dynamics simulations can be used to design analogs with improved binding affinity and selectivity. nottingham.ac.uk This structure-based design approach can guide the synthesis of more potent and specific compounds.

Bioisosteric Replacement: The replacement of certain functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to improved pharmacokinetic or pharmacodynamic properties. vulcanchem.com For example, the phenyl ring could be replaced with a different aromatic or heteroaromatic system to explore new interactions.

Exploration of New Analytical Techniques for Trace Detection and Characterization

The ability to detect and characterize this compound and its metabolites at low concentrations is crucial for many applications, including environmental monitoring and pharmacokinetic studies.

Future research should focus on developing and applying advanced analytical techniques:

High-Resolution Mass Spectrometry (HRMS): Techniques like LC-MS and GC-MS with high-resolution analyzers can provide enhanced sensitivity and specificity for detecting and identifying trace amounts of the compound and its derivatives in complex matrices. americanpharmaceuticalreview.com

Hyphenated Spectroscopic Techniques: Coupling separation techniques like liquid chromatography (LC) or gas chromatography (GC) with sensitive detection methods like inductively coupled plasma mass spectrometry (ICP-MS) can be powerful for trace element analysis if the compound is derivatized with a metal tag. numberanalytics.com More relevantly, techniques like LC-NMR can provide detailed structural information on metabolites.

Novel Sensor Technologies: The development of new sensors, potentially based on electrochemical methods or colorimetric hydrogel arrays, could enable rapid, on-site detection of this compound or related compounds. Paper-based substrates for electrochemical sensors offer a simple solution for direct wipe-based trace detection.

Advanced Spectroscopic Methods: Techniques like laser-induced breakdown spectroscopy (LIBS) and X-ray fluorescence (XRF) spectroscopy offer alternative methods for elemental analysis and could potentially be adapted for specific applications related to the compound or its formulation. azolifesciences.com

| Analytical Technique | Potential Application for this compound |

| LC-HRMS | Quantifying trace levels of the compound and its metabolites in biological or environmental samples. americanpharmaceuticalreview.com |

| Novel Sensors | Rapid, field-based detection for screening or monitoring purposes. |

| Advanced Spectroscopy (e.g., LIBS) | Micro-destructive analysis of solid samples containing the compound. azolifesciences.com |

Q & A

Q. What are the recommended synthetic routes for N-(2-ethoxyphenyl)pentanamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: A copper-catalyzed carbonylative multi-component reaction using alkenes, CO, and amines is a validated method. For example, N-(2-ethoxyphenyl)pentanamide derivatives can be synthesized via borylamidation of trans-β-methylstyrene with 2-ethoxyaniline, yielding 58% after purification by flash chromatography (n-pentane/ethyl acetate = 5:1) . Optimization involves adjusting catalyst loading (e.g., CuI), temperature (80–100°C), and CO pressure (1–3 atm). Monitoring reaction progress via TLC or GC-MS is critical.

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) and infrared (IR) spectroscopy. For instance, ¹H NMR in CDCl₃ should show characteristic peaks: δ 7.58–7.42 ppm (aromatic protons), δ 3.9–4.1 ppm (ethoxy group), and δ 1.2–1.4 ppm (methyl groups). IR should confirm amide C=O stretching (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹) . High-resolution mass spectrometry (HRMS) or elemental analysis further validates molecular formula (e.g., C₁₃H₁₉NO₂).

Q. What are the primary applications of this compound in chemical research?

Methodological Answer: The compound serves as a versatile intermediate in multi-step syntheses. For example, its boron-containing derivatives (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanamide) are precursors for Suzuki-Miyaura cross-coupling reactions to generate biaryl structures . The ethoxyphenyl moiety also enables studies on electronic effects in amide bond reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Discrepancies in enzyme inhibition or receptor binding data may arise from differences in derivative substituents or assay conditions. For example, piperazine-substituted analogs (e.g., 5-(4-(2-cyanophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide) showed variable dopamine D3 receptor affinity depending on substitution patterns . To reconcile results, standardize assays (e.g., radioligand binding protocols) and employ computational docking studies (e.g., AutoDock Vina) to model interactions.

Q. What strategies improve the stability and handling of this compound in long-term studies?

Methodological Answer: Store the compound under inert gas (argon) at –20°C to prevent hydrolysis of the ethoxy group or amide bond . For hygroscopic derivatives, lyophilization or formulation with cyclodextrins enhances stability. Monitor degradation via HPLC-UV (C18 column, acetonitrile/water gradient) and assign degradation products using LC-MS/MS .

Q. How can researchers design derivatives of this compound for targeted drug delivery?

Methodological Answer: Introduce bioconjugation handles (e.g., azide, alkyne) for click chemistry. For instance, substituting the pentanamide chain with a thiol-reactive group (e.g., pyridyldisulfide) enables linkage to PEGylated carriers or antibodies . Evaluate pharmacokinetics using in vitro permeability assays (Caco-2 cells) and in vivo murine models with LC-MS quantification of plasma concentrations .

Data Contradiction Analysis

Q. Why do synthesis yields vary for this compound derivatives across studies?

Methodological Answer: Yield discrepancies (e.g., 41–58% ) often stem from differences in catalyst systems or workup protocols. For example, using Pd(OAc)₂/XPhos instead of CuI may alter regioselectivity in cross-coupling steps. Replicate reactions with controlled variables (solvent, temperature) and characterize byproducts via GC-MS or MALDI-TOF to identify side reactions (e.g., homocoupling).

Future Research Directions

Q. What unexplored applications exist for this compound in materials science?

Methodological Answer: The boron-containing analogs (e.g., 4-(dioxaborolane)pentanamide) could be incorporated into covalent organic frameworks (COFs) for gas storage. Synthesize COFs via solvothermal methods and characterize porosity via BET surface area analysis. Test CO₂ adsorption capacity at 1 atm and 298 K .

Safety and Compliance

Q. What safety protocols are essential when handling this compound?

Methodological Answer: Use fume hoods, nitrile gloves, and PPE due to potential irritancy (similar to acetanilide derivatives ). For spills, neutralize with 5% sodium bicarbonate and adsorb with vermiculite. Dispose of waste via incineration (≥1000°C) to prevent environmental release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.